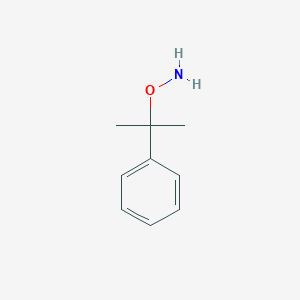![molecular formula C20H29NO8 B13526628 2-hydroxypropane-1,2,3-tricarboxylicacid,ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine](/img/structure/B13526628.png)
2-hydroxypropane-1,2,3-tricarboxylicacid,ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-hydroxypropane-1,2,3-tricarboxylic acid can be synthesized through the fermentation of carbohydrates by Aspergillus niger. The industrial production involves the cultivation of this fungus in a nutrient-rich medium, followed by the extraction and purification of citric acid .
Ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine can be synthesized through a multi-step organic synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-hydroxypropane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aconitic acid.
Reduction: It can be reduced to form isocitric acid.
Substitution: It can undergo esterification to form esters like dimethyl citrate.
Ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine can undergo:
Nucleophilic substitution: The amine group can react with electrophiles.
Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or acids.
Aplicaciones Científicas De Investigación
2-hydroxypropane-1,2,3-tricarboxylic acid is widely used in:
Chemistry: As a buffering agent and a chelating agent.
Biology: In cell culture media to maintain pH balance.
Medicine: As an anticoagulant in blood collection tubes.
Industry: In food and beverages as a flavoring agent and preservative.
Pharmaceuticals: As a precursor for drug synthesis.
Materials Science: In the development of novel polymers and materials.
Mecanismo De Acción
2-hydroxypropane-1,2,3-tricarboxylic acid acts by chelating metal ions, which can inhibit the activity of certain enzymes. It also plays a role in the citric acid cycle by facilitating the conversion of acetyl-CoA to carbon dioxide and water, releasing energy in the process .
Ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine exerts its effects through interactions with various molecular targets, including enzymes and receptors. Its unique structure allows it to bind to specific sites, modulating biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Citric Acid: Similar to 2-hydroxypropane-1,2,3-tricarboxylic acid, it is widely used in various industries.
Tricarballylic Acid: Another tricarboxylic acid with similar properties but different biological activities.
Uniqueness
2-hydroxypropane-1,2,3-tricarboxylic acid is unique due to its role in the citric acid cycle and its widespread use in food and pharmaceutical industries
Propiedades
Fórmula molecular |
C20H29NO8 |
|---|---|
Peso molecular |
411.4 g/mol |
Nombre IUPAC |
(1R)-N-ethyl-1-[(2R)-oxolan-2-yl]-2-phenylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C14H21NO.C6H8O7/c1-2-15-13(14-9-6-10-16-14)11-12-7-4-3-5-8-12;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-5,7-8,13-15H,2,6,9-11H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t13-,14-;/m1./s1 |
Clave InChI |
LRWLVPYCMUJPPR-DTPOWOMPSA-N |
SMILES isomérico |
CCN[C@H](CC1=CC=CC=C1)[C@H]2CCCO2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES canónico |
CCNC(CC1=CC=CC=C1)C2CCCO2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




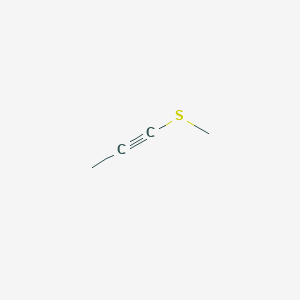
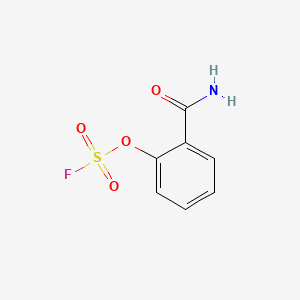
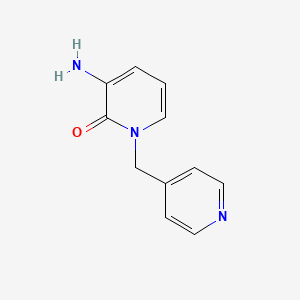
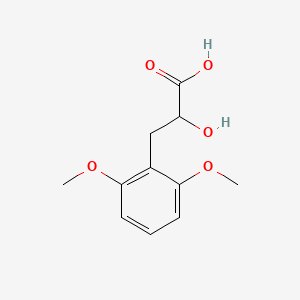




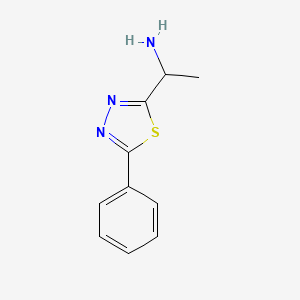
![2-([1,1'-Biphenyl]-4-yl)-2-aminopropan-1-ol](/img/structure/B13526610.png)
![3-[(Tosyloxy)methyl]3-ethyloxetane](/img/structure/B13526614.png)
